molecular formula C20H22N2O2 B5196050 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole

3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole

Cat. No. B5196050
M. Wt: 322.4 g/mol
InChI Key: NEGPRMUBUZEPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole, also known as PBD, is a fluorescent dye that is widely used in scientific research. The compound is known for its ability to bind to DNA and RNA, making it an essential tool for studying nucleic acids. PBD is also used as a probe for detecting protein-DNA interactions and for monitoring the activity of enzymes.

Mechanism of Action

3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole binds to DNA and RNA by intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This results in a change in the fluorescence properties of 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole, which can be used to detect the presence of nucleic acids. 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole also binds to proteins, including enzymes, by interacting with specific amino acid residues.
Biochemical and Physiological Effects:
3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce DNA damage and to inhibit DNA replication and transcription. 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has also been shown to inhibit the activity of some enzymes, including topoisomerases and helicases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole is its high sensitivity and specificity for nucleic acids. The compound is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has some limitations, including its potential toxicity and the need for specialized equipment for fluorescence detection.

Future Directions

There are a number of potential future directions for research involving 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole. One area of interest is the development of new 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole derivatives with improved sensitivity and selectivity for specific nucleic acid sequences. Another area of interest is the use of 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole as a diagnostic tool for detecting cancer cells and other disease markers. Finally, 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole may have applications in the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole involves the reaction of 4-bromoanisole with 4-biphenylboronic acid in the presence of a palladium catalyst to form 4'-propoxy-4-biphenylboronic acid. This intermediate is then reacted with propylhydrazine and triethylorthoformate to form 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole.

Scientific Research Applications

3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has a wide range of applications in scientific research. The compound is commonly used as a fluorescent probe for detecting nucleic acids, including DNA and RNA. 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole is also used as a probe for detecting protein-DNA interactions and for monitoring the activity of enzymes. In addition, 3-(4'-propoxy-4-biphenylyl)-5-propyl-1,2,4-oxadiazole has been used as a diagnostic tool for detecting cancer cells and for studying the structure and function of proteins.

properties

IUPAC Name

3-[4-(4-propoxyphenyl)phenyl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-5-19-21-20(22-24-19)17-8-6-15(7-9-17)16-10-12-18(13-11-16)23-14-4-2/h6-13H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGPRMUBUZEPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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